molecular formula C12H11BFNO3 B1440616 6-Benzyloxy-2-fluoropyridine-3-boronic acid CAS No. 1637749-70-2

6-Benzyloxy-2-fluoropyridine-3-boronic acid

Cat. No.: B1440616
CAS No.: 1637749-70-2
M. Wt: 247.03 g/mol
InChI Key: HQXLQBSXSPWPRR-UHFFFAOYSA-N
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Description

6-Benzyloxy-2-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C12H11BFNO3. It is a derivative of pyridine, substituted with a benzyloxy group at the 6-position, a fluorine atom at the 2-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of the compound 6-Benzyloxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is part of the organoboron class of reagents, which are known for their stability and readiness of preparation . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. Additionally, spillage of the compound is unlikely to penetrate soil . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

6-Benzyloxy-2-fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as glycogen synthase kinase 3 and HCV NS5B polymerase, acting as an inhibitor . These interactions are crucial for its application in medicinal chemistry, where it is used to develop inhibitors for various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, which can lead to alterations in gene expression and cellular metabolism. For instance, its interaction with glycogen synthase kinase 3 can affect glycogen metabolism and cell proliferation . Additionally, its inhibitory effect on HCV NS5B polymerase can disrupt viral replication in infected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as glycogen synthase kinase 3 and HCV NS5B polymerase, thereby preventing their normal function . This inhibition can lead to changes in gene expression and cellular processes, making it a valuable tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can be observed in both in vitro and in vivo studies. Over time, the inhibition of key enzymes can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound in drug development.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes and cofactors involved in glycogen metabolism and viral replication, affecting metabolic flux and metabolite levels . These interactions are essential for its application in biochemical research and therapeutic development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-2-fluoropyridine-3-boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-benzyloxy-2-fluoropyridine.

    Lithiation and Borylation: The 6-benzyloxy-2-fluoropyridine undergoes lithiation using a strong base such as n-butyllithium at low temperatures (around -78°C). This is followed by the addition of a boron source, such as trimethyl borate, to introduce the boronic acid group at the 3-position.

    Hydrolysis: The intermediate boronate ester is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-2-fluoropyridine-3-boronic acid primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

    Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 6-benzyloxy-2-fluoropyridine-3-ol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Benzyloxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-pyridineboronic acid: Similar structure but lacks the benzyloxy group.

    6-Benzyloxy-2-chloropyridine-3-boronic acid: Similar structure but with a chlorine atom instead of fluorine. May exhibit different reactivity due to the different halogen.

Uniqueness

6-Benzyloxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the pyridine ring, which can influence its reactivity and interactions in chemical reactions. The combination of these substituents makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXLQBSXSPWPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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